molecular formula C9H18N2OS B13189831 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one

Katalognummer: B13189831
Molekulargewicht: 202.32 g/mol
InChI-Schlüssel: GGZOAODPLRQBPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one is a compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a thiolane ring, which is a sulfur-containing five-membered ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of pyrrolidine derivatives with thiolane derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction

Analyse Chemischer Reaktionen

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine and thiolane rings, which provides a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C9H18N2OS

Molekulargewicht

202.32 g/mol

IUPAC-Name

1-(pyrrolidin-3-ylmethylimino)thiolane 1-oxide

InChI

InChI=1S/C9H18N2OS/c12-13(5-1-2-6-13)11-8-9-3-4-10-7-9/h9-10H,1-8H2

InChI-Schlüssel

GGZOAODPLRQBPE-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=NCC2CCNC2)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.